molecular formula C18H19N3O2S B2878893 2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide CAS No. 1209992-92-6

2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2878893
CAS No.: 1209992-92-6
M. Wt: 341.43
InChI Key: XAGOIXTUMFMJGJ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, a piperidinyl group, and a methylthio substituent, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.

Mode of Action

The compound interacts with its target, factor Xa, by binding to it. This binding activity is retained even after the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The compound’s exceptional potency prompted an investigation of the neutral P1 moieties that resulted in the identification of the p-methoxyphenyl P1, which retained factor Xa binding affinity .

Pharmacokinetics

The compound exhibits good oral bioavailability . This means that when taken orally, a significant proportion of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound also has an improved pharmacokinetic profile relative to razaxaban (compound 4) .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s binding affinity to factor Xa . Additionally, factors such as the presence of other medications, the individual’s health status, and genetic factors can also influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with nicotinic acid, which undergoes a series of reactions including amidation, thioether formation, and piperidinyl substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.

    Substitution: The nicotinamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted nicotinamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
  • 2-(methylthio)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide stands out due to its nicotinamide core, which imparts unique biochemical properties. This core structure is crucial for its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-18-15(5-4-11-19-18)17(23)20-13-7-9-14(10-8-13)21-12-3-2-6-16(21)22/h4-5,7-11H,2-3,6,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGOIXTUMFMJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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